molecular formula C11H12N4O4S B048927 Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate CAS No. 852657-49-9

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate

Cat. No. B048927
M. Wt: 296.3 g/mol
InChI Key: VBRKQLJQBBGBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate, also known as PTSA, is a chemical compound that has gained significant attention in the field of pharmaceutical research. PTSA is a tetrazole-based compound that has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. The unique chemical structure of PTSA makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate is not fully understood. However, it is believed that Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate works by inhibiting the activity of certain enzymes that are involved in the development and progression of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, reduce inflammation, and inhibit the growth of cancer cells. Additionally, Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages And Limitations For Lab Experiments

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several potential future directions for research on Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate. One area of research could focus on the development of new synthetic methods for Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate that are more efficient and cost-effective. Another area of research could focus on the use of Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate can be synthesized using a variety of methods, including the reaction of ethyl chloroacetate with sodium azide, followed by the reaction of the resulting compound with phenylhydrazine and sulfuric acid. Another method involves the reaction of ethyl chloroacetate with sodium azide, followed by the reaction of the resulting compound with phenylhydrazine and sulfuric acid.

Scientific Research Applications

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has been studied extensively for its potential use in the treatment of various diseases. One study found that Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate has anti-inflammatory properties and can be used to reduce inflammation in animal models. Another study found that Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate can inhibit the growth of cancer cells in vitro and in vivo.

properties

CAS RN

852657-49-9

Product Name

Ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate

Molecular Formula

C11H12N4O4S

Molecular Weight

296.3 g/mol

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfonylacetate

InChI

InChI=1S/C11H12N4O4S/c1-2-19-10(16)8-20(17,18)11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

VBRKQLJQBBGBKF-UHFFFAOYSA-N

SMILES

CCOC(=O)CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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